Isosorbide-2,5-diaspirinate

Description

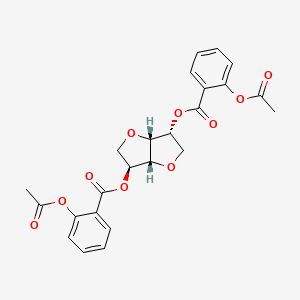

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22O10 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

[(3S,3aR,6R,6aR)-6-(2-acetyloxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C24H22O10/c1-13(25)31-17-9-5-3-7-15(17)23(27)33-19-11-29-22-20(12-30-21(19)22)34-24(28)16-8-4-6-10-18(16)32-14(2)26/h3-10,19-22H,11-12H2,1-2H3/t19-,20+,21-,22-/m1/s1 |

InChI Key |

HUDBTWVKIKXIGG-CIAFKFPVSA-N |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)C4=CC=CC=C4OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2COC3C2OCC3OC(=O)C4=CC=CC=C4OC(=O)C |

Synonyms |

isosorbide-2,5-diaspirinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isosorbide 2,5 Diaspirinate

Chemical Synthesis of Isosorbide-2,5-diaspirinate

The synthesis of this compound (ISDA) primarily involves the esterification of isosorbide (B1672297) with two molecules of aspirin (B1665792). cardiff.ac.uk Isosorbide, a diol derived from the dehydration of sorbitol, serves as the backbone for this prodrug. procurementresource.comnewdrugapprovals.org

Esterification Pathways for Isosorbide Diester Formation

The most common method for synthesizing this compound is through the reaction of isosorbide with acetylsalicyloyl chloride. google.com This reaction is typically carried out in a suitable solvent, such as toluene (B28343), in the presence of a base like triethylamine. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction towards the formation of the diester. google.com The reaction mixture is then washed with an acidic solution and a saturated sodium bicarbonate solution to remove side products and unreacted aspirin, respectively. google.com The final product can be purified by crystallization from a solvent like ethanol. google.com

Another approach involves the use of dimethyl carbonate (DMC) in a halogen-free chemical approach. This method has been investigated for the synthesis of dicarboxymethyl derivatives of isosorbide and its epimers. scienceopen.com

Optimization Strategies in Synthesis Protocols

Optimization of the synthesis of this compound aims to improve the yield and purity of the final product. One strategy involves the careful control of reaction conditions, such as temperature and reaction time. For instance, stirring the reaction mixture of isosorbide, triethylamine, and acetylsalicyloyl chloride in toluene for 24-36 hours has been shown to produce a satisfactory yield without the need for chromatography. google.com

The choice of solvent can also impact the reaction outcome. Different solvent systems have been explored to optimize the selective reduction of isosorbide dinitrate to isosorbide-5-mononitrate, a related compound, which could provide insights into optimizing the synthesis of other isosorbide derivatives. google.com

| Parameter | Acetylsalicyloyl Chloride Method |

| Reactants | Isosorbide, Acetylsalicyloyl Chloride, Triethylamine |

| Solvent | Toluene |

| Reaction Time | 24-36 hours |

| Purification | Washing with 2M HCl and saturated sodium bicarbonate solution, followed by crystallization from ethanol. |

Synthesis and Characterization of Isosorbide-Based Aspirin Prodrug Analogues

The versatile structure of isosorbide allows for the synthesis of various prodrug analogues by modifying the ester groups. These analogues are designed to have improved properties, such as enhanced stability or targeted drug delivery.

Monosalicylate Derivatives: Isosorbide-2-aspirinate-5-salicylate Synthesis

Isosorbide-2-aspirinate-5-salicylate is a key monosalicylate derivative that has been identified as a "true" aspirin prodrug. nih.govacs.org Its synthesis involves the selective esterification of the two hydroxyl groups of isosorbide. One hydroxyl group is esterified with aspirin, while the other is esterified with salicylic (B10762653) acid. The 5-salicylate group is crucial as it influences the hydrolysis pattern, favoring the release of aspirin. acs.org

Carbamate (B1207046) Derivatives of Isosorbide

Carbamate derivatives of isosorbide represent another class of analogues. These compounds are synthesized by reacting isosorbide with carbamoyl (B1232498) chlorides. For example, isosorbide-2-benzyl carbamate-5-salicylate has been synthesized and shown to be a potent and selective inhibitor of butyrylcholinesterase. acs.org The synthesis of these derivatives often involves a multi-step process, including the protection of one hydroxyl group, carbamylation of the other, and subsequent deprotection. acs.org Research has explored various isosorbide-2-carbamate-5-esters, which have demonstrated high selectivity for butyrylcholinesterase over acetylcholinesterase. nih.gov

Regioselectivity and Stereochemical Considerations in Isosorbide Ester Synthesis

The synthesis of isosorbide esters, including this compound, is profoundly influenced by the unique stereochemistry of the isosorbide molecule. Isosorbide is a rigid, V-shaped bicyclic diol derived from the dehydration of D-sorbitol. tandfonline.comwikipedia.org It possesses two secondary hydroxyl groups at positions C-2 and C-5, which exhibit different reactivity due to their stereochemical orientation.

The C-5 hydroxyl group is in an endo position, while the C-2 hydroxyl group is in an exo position. wikipedia.org The endo-5-OH is more nucleophilic because it can form an intramolecular hydrogen bond with the oxygen atom of the adjacent furan (B31954) ring. wikipedia.org However, this position is also more sterically hindered. Conversely, the exo-2-OH is less sterically hindered and more accessible to bulky reagents, but it is less nucleophilic. wikipedia.orgbham.ac.ukunife.it

This difference in reactivity allows for regioselective mono-esterification under specific conditions. The outcome of the esterification—whether it occurs preferentially at the exo-2-OH or the endo-5-OH—can be controlled by the choice of catalyst, acylating agent, and solvent.

Enzymatic Catalysis: Lipases, such as Lipozyme®, have been shown to catalyze the regioselective esterification of isosorbide with fatty acids, primarily yielding the 5-monoester due to the higher nucleophilicity of the endo-OH. tandfonline.comtandfonline.com

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the regioselective acylation of isosorbide. bham.ac.ukunife.it The selectivity can be tuned by the solvent and the structure of the NHC catalyst.

In solvents with poor hydrogen-bond-accepting (HBA) character, the reaction tends to occur at the less sterically hindered exo-2-OH position. bham.ac.ukunife.it

In solvents with strong HBA properties (like DMSO), the selectivity can decrease or even favor the more nucleophilic endo-5-OH, as the solvent interacts with the hydroxyl groups. bham.ac.ukunife.it

This tunable regioselectivity is critical for synthesizing specific mono-substituted isosorbide derivatives or for achieving the di-substitution required for this compound. For the synthesis of the diaspirinate, reaction conditions are typically chosen to overcome the reactivity differences and acylate both hydroxyl groups.

Table 1: Regioselectivity in Mono-esterification of Isosorbide with Benzaldehyde using NHC Catalysis Data sourced from research on N-heterocyclic carbene (NHC)-catalyzed strategy for regioselective monoesterification. bham.ac.uk

| NHC Precatalyst | Base | Solvent | Isosorbide-2-monoester (%) | Isosorbide-5-monoester (%) |

|---|---|---|---|---|

| Triazolium Salt (C) | DBU | Me-THF | 59 | 14 |

| Triazolium Salt (C) | DBU | DCM | 66 | 11 |

| Triazolium Salt (C) | DBU | DMSO | 34 | 29 |

| Imidazolium Salt (D) | DBU | Me-THF | 15 | 49 |

| Imidazolium Salt (D) | DBU | DCM | 18 | 41 |

| Imidazolium Salt (D) | DBU | DMSO | 14 | 52 |

Enzymatic Biotransformation and Hydrolysis Kinetics of Isosorbide 2,5 Diaspirinate

Hydrolysis Profile of Isosorbide-2,5-diaspirinate in Aqueous Systems

The stability and degradation of this compound in aqueous environments are fundamental to its behavior as a prodrug.

pH-Rate Profiles and Pseudo-First-Order Kinetics in Buffer Solutions

The hydrolysis of this compound in aqueous solutions demonstrates a clear dependence on pH. nih.gov Studies conducted at 37°C across a pH range of 1.03 to 9.4 show that the hydrolysis follows pseudo-first-order kinetics. nih.gov This results in a characteristic U-shaped pH-rate profile, indicating that the compound is most stable at a specific pH and degrades more rapidly in more acidic or alkaline conditions. nih.govresearchgate.net

Formation of Salicylate (B1505791) Esters and Salicylic (B10762653) Acid during Hydrolysis

During the hydrolysis process in aqueous solutions, this compound breaks down to form salicylate esters and salicylic acid. nih.govresearchgate.net In human plasma, the hydrolysis pattern is more complex, leading to the initial formation of an isomeric pair of isosorbide-2/5-aspirinate-salicylate, followed by the disalicylate, monosalicylate, and ultimately salicylic acid. acs.org A key intermediate metabolite identified in human plasma is isosorbide-2-aspirinate-5-salicylate. vulcanchem.comnih.gov

Role of Esterases in Prodrug Activation

The enzymatic conversion of this compound is a critical step in the release of aspirin (B1665792).

Butyrylcholinesterase (BuChE) as the Primary Enzyme for Aspirin Release

Research has identified Butyrylcholinesterase (BuChE), an enzyme present in human plasma, as the primary catalyst for the release of aspirin from this compound. nih.govnih.gov The interaction between the prodrug and BuChE is highly specific and efficient. acs.org In a 30% human plasma solution at pH 7.4 and 37°C, this compound undergoes rapid hydrolysis with a half-life of just 1.1 minutes, releasing approximately 61% of the initial ester concentration as aspirin. nih.govresearchgate.net The metabolite, isosorbide-2-aspirinate-5-salicylate, undergoes almost complete conversion to aspirin by human plasma BuChE. nih.gov

The activity of human plasma BuChE is highly specific for the hydrolysis of this compound, leading to the efficient release of aspirin. nih.govnih.gov This specificity is a significant factor in what makes this compound a successful aspirin prodrug. nih.gov The enzyme selectively hydrolyzes the ester bond, leading to the formation of the active drug. vulcanchem.comnih.gov

To understand the specificity of BuChE, the hydrolysis of this compound was also investigated in the presence of other esterases at pH 7.4. nih.gov The results showed significantly slower hydrolysis rates compared to BuChE. nih.gov

Table 1: Comparative Hydrolysis of this compound by Various Esterases

| Enzyme/Protein | Half-life (t½) in minutes |

| α-Chymotrypsin | 200.9 |

| Carboxyl Esterase | 31.5 |

| Human Serum Albumin | 603 |

| Purified Human Serum Butyrylcholinesterase | 9.4 |

Source: nih.gov

This data clearly illustrates the superior efficiency of Butyrylcholinesterase in the hydrolysis of this compound compared to other common esterases. nih.gov

Specificity of Human Plasma Butyrylcholinesterase Activity

Sequential Hydrolysis Pathway of this compound

The hydrolysis of this compound in the body is not a simple, one-step process. It follows a sequential pathway that is critical for the generation of aspirin. vulcanchem.com This controlled breakdown is a key feature that distinguishes it from other aspirin prodrugs that often prematurely hydrolyze to salicylic acid derivatives. nih.govresearchgate.net

The metabolic journey of this compound begins with the hydrolysis of one of its two aspirin moieties. vulcanchem.com Research has shown that the initial step involves the cleavage of the acetyl group at the 5-position of the isosorbide (B1672297) core. nih.gov This enzymatic action results in the formation of a key intermediate metabolite: Isosorbide-2-aspirinate-5-salicylate. nih.govscilit.com This specific and initial hydrolytic event is a pivotal point in the biotransformation of the parent compound. nih.gov

Following the formation of Isosorbide-2-aspirinate-5-salicylate, the next crucial step is the release of the pharmacologically active aspirin. nih.govscilit.com This conversion is not spontaneous but is catalyzed by a specific enzyme found in human plasma, identified as butyrylcholinesterase. nih.govnih.gov This enzyme facilitates the hydrolysis of the ester linkage at the 2-position, liberating aspirin. nih.gov This targeted release of aspirin is a significant advantage, as it ensures the delivery of the intact drug. vulcanchem.com The process has been described as an almost complete conversion of the intermediate to aspirin. nih.govresearchgate.net

Initial Cleavage of the Acetyl Group at Position-5 to Form Isosorbide-2-aspirinate-5-salicylate

Enzymatic Stability and Aspirin Release Characteristics

The effectiveness of this compound as a prodrug is highly dependent on its stability and the kinetics of its hydrolysis. nih.gov Studies have investigated its behavior in various conditions to understand its aspirin-releasing properties. nih.gov

This compound demonstrates rapid hydrolysis when incubated in human plasma solutions (pH 7.4) at 37°C, leading to the production of significant amounts of aspirin. nih.gov In a 30% human plasma solution, the half-life of the compound was found to be a mere 1.1 minutes, with 61% of the initial ester concentration being liberated as aspirin. nih.gov This indicates a swift enzymatic conversion in a biologically relevant environment. nih.gov

The hydrolysis kinetics have also been examined in aqueous solutions across a pH range of 1.03 to 9.4, revealing a U-shaped pH-rate profile and following pseudo-first-order kinetics. nih.gov This suggests that the stability of the compound is pH-dependent. nih.gov

Further investigations into the enzymatic basis of this hydrolysis have highlighted the central role of butyrylcholinesterase. nih.gov The table below summarizes the half-life of this compound in the presence of various enzymes and proteins in a pH 7.4 phosphate-buffered solution.

| Enzyme/Protein | Concentration | Half-life (t½) | Aspirin Release |

| α-Chymotrypsin | - | 200.9 min | - |

| Carboxyl esterase | - | 31.5 min | - |

| Human Serum Albumin | - | 603 min | - |

| Purified Human Serum Butyrylcholinesterase | 80 µg/ml | 9.4 min | 55% |

| Purified Horse Serum Butyrylcholinesterase | 100 µg/ml | 1.85 min | 11% |

| Data sourced from a study on the hydrolysis kinetics of this compound. nih.gov |

These findings strongly indicate that a specific enzyme in human plasma, likely butyrylcholinesterase, is the primary catalyst for the release of aspirin from this compound. nih.gov The significant difference in aspirin release between human and horse serum butyrylcholinesterase further underscores the specificity of this enzymatic action. nih.gov

Molecular Pharmacology and Structure Activity Relationships of Isosorbide Based Prodrugs

Elucidation of Enzyme-Substrate Interactions for Butyrylcholinesterase

Butyrylcholinesterase (BuChE), a serine hydrolase found in human plasma, plays a critical role in the metabolism of various ester-containing drugs and prodrugs. nih.gov Its interaction with isosorbide-based prodrugs, particularly isosorbide-2,5-diaspirinate (ISDA), is highly specific and essential for their activation. nih.govresearchgate.net The hydrolysis of ISDA in human plasma is a complex process, but it leads to the formation of a key metabolite, isosorbide-2-aspirinate-5-salicylate. acs.orgnih.govscribd.com This metabolite is then efficiently converted to aspirin (B1665792) almost completely by human plasma BuChE, identifying it as a highly successful "true" aspirin prodrug. acs.orgnih.govscribd.com The specific enzymatic action of BuChE is crucial, as its inhibition significantly reduces the release of aspirin from these prodrugs. cardiff.ac.uk

The active site of BuChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. ugr.esacs.org The catalytic triad, composed of Serine-198, Histidine-438, and Glutamate-325, is essential for the hydrolysis reaction. neu.edu.tr The initial binding and orientation of charged substrates within the active site are influenced by key amino acid residues. neu.edu.tr For BuChE, modeling studies and analysis of its structure reveal that specific residues are critical for interacting with isosorbide-based compounds.

The peripheral anionic site (PAS), located at the entrance of the gorge, plays a role in substrate guidance. ugr.es Residues such as Aspartate-70 (Asp70) and Tyrosine-332 (Tyr332) are located at the PAS and are involved in the initial binding of substrates, allowing them to enter the active site gorge. ugr.esneu.edu.tr Modeling studies of isosorbide-2-aspirinate-5-salicylate suggest that interactions between the 5-salicylate group and a hydrogen-bond network involving Asp70 and Tyr332 are important for productive binding. acs.org

The larger volume of the BuChE active site gorge (~502 ų) compared to that of acetylcholinesterase (AChE) is a key determinant of substrate and inhibitor selectivity. ugr.es This difference is partly due to the substitution of bulky aromatic residues in AChE with smaller, aliphatic residues in BuChE. acs.org For instance, within the acyl-binding pocket of BuChE, residues Leu286 and Val288 (which replace bulkier phenylalanine residues found in AChE) are positioned to accommodate the ester sidechain at the 5-position of isosorbide (B1672297) diesters. acs.orgnih.gov This allows the carbonyl group of the 2-ester to be correctly positioned for nucleophilic attack by Ser198 of the catalytic triad, leading to hydrolysis. nih.gov

The substituent at the 5-position of the isosorbide scaffold has a profound influence on both enzyme binding and the subsequent pattern of hydrolysis by BuChE. researchgate.netacs.org While the 5-ester group itself may not be readily hydrolyzed, its presence and identity are critical for the productive binding of isosorbide diesters within the enzyme's active site. researchgate.netacs.org

Research has demonstrated that the nature of this remote 5-ester dictates whether aspirin is successfully released from the 2-aspirinate position. nih.govacs.org The hydrolysis of this compound (ISDA) first occurs at the acetyl group of the 5-aspirinate moiety, which produces the metabolite isosorbide-2-aspirinate-5-salicylate. acs.org It is this metabolite that acts as the true prodrug, as the 5-salicylate group is critical for the specific and efficient interaction with BuChE that leads to aspirin release. acs.orgnih.gov In contrast, the isomeric compound, isosorbide-2-salicylate-5-aspirinate, is not an effective aspirin prodrug, highlighting the specificity of the interaction. acs.org Similarly, isosorbide-2-aspirinate, which lacks a substituent at the 5-position, is also not an aspirin prodrug and is instead hydrolyzed to produce salicylate (B1505791) derivatives. acs.org

This indicates that the 5-ester group is not merely a passive component but actively participates in orienting the molecule within the BuChE active site. Molecular modeling shows that the ester sidechain at the 5-position occupies the acyl pocket formed by residues Leu286 and Val288. nih.gov This binding anchors the molecule, positioning the 2-ester group for catalysis. nih.gov Therefore, the 5-ester group is essential for enforcing the correct conformation for hydrolysis, directly impacting the prodrug's activation efficiency.

Specific Amino Acid Residues Involved in Binding and Catalysis

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The rigid, chiral scaffold of isosorbide has proven to be a versatile platform for developing highly potent and selective enzyme inhibitors. nih.gov Structure-activity relationship (SAR) studies on analogs of this compound, particularly isosorbide-2-carbamates, have provided significant insights into modulating their pharmacological properties.

A remarkable feature of many isosorbide-based inhibitors is their high selectivity for BuChE over AChE. researchgate.net99.80.113 This selectivity is primarily attributed to the significant structural differences between the active site gorges of the two enzymes. acs.org The active site gorge of BuChE is considerably larger than that of AChE, mainly because six of the fourteen aromatic residues lining the AChE gorge are replaced by smaller aliphatic amino acids in BuChE. ugr.esacs.org

Key substitutions include Ala328 in BuChE replacing the bulkier Tyr337 in AChE's choline-binding site, and Leu286 and Val288 in BuChE's acyl-binding pocket replacing Phe295 and Phe297 in AChE. acs.org These differences allow BuChE to accommodate bulkier ligands that cannot fit properly into the more constrained AChE active site. acs.org

SAR studies on isosorbide-2-carbamate-5-esters have shown that these compounds are potent, nanomolar inhibitors of BuChE with exceptionally high selectivity over AChE. researchgate.netacs.orgnih.gov For example, isosorbide-2-benzyl carbamate-5-benzoate was found to have an IC50 of 4.3 nM for BuChE and a selectivity of over 50,000-fold compared to human AChE. researchgate.netacs.orgnih.gov Replacing the 5-ester with various alkyl and aryl esters generally maintains nanomolar potency and high selectivity for BuChE. researchgate.netacs.org Further modification, such as integrating a salicylate group at the 5-position, can enhance potency even further; isosorbide-2-benzyl carbamate-5-salicylate is one of the most potent and selective BuChE inhibitors discovered, with a picomolar IC50 (151 pM) and a selectivity of over 660,000-fold for BuChE over AChE. acs.org

| Compound | R Group at 2-Position | R' Group at 5-Position | BuChE IC50 (nM) acs.org | AChE IC50 (nM) acs.org | Selectivity Index (AChE/BuChE) acs.org |

|---|---|---|---|---|---|

| Isosorbide-2-benzyl carbamate-5-benzoate | Benzyl | Benzoate | 4.3 | >100,000 | >23,255 |

| Isosorbide-2-benzyl carbamate-5-salicylate | Benzyl | Salicylate | 0.151 | >100,000 | >662,251 |

| Isosorbide-2-butyl carbamate-5-benzoate | Butyl | Benzoate | 170 | >100,000 | >588 |

| Isosorbide-2-benzyl carbamate (B1207046) | Benzyl | -H | 4000 | >100,000 | >25 |

The activation of isosorbide-based aspirin prodrugs is highly sensitive to structural modifications, particularly at the 5-position. The primary goal of these prodrugs is the efficient, enzyme-mediated release of aspirin. acs.org Studies have shown that the hydrolysis pathway is not random but is directed by specific structural features of the prodrug that promote a productive interaction with BuChE. acs.orgacs.org

The discovery that isosorbide-2-aspirinate-5-salicylate, a metabolite of ISDA, is an excellent substrate for BuChE-mediated aspirin release was a significant breakthrough. acs.orgnih.gov This finding underscored that the 5-salicylate group is crucial for orienting the prodrug for hydrolysis at the 2-aspirinate group rather than at the neighboring acetyl group, which would lead to inactive salicylate derivatives. acs.orgacs.org

Attempts to create hybrid prodrugs by replacing the 5-ester with other functionalities have demonstrated this principle clearly. When a nitro-oxy group was substituted at the 5-position to create a nitric oxide-donating aspirin prodrug, the resulting compound yielded only 8% aspirin in human plasma. cardiff.ac.uknih.gov This poor activation efficiency highlights the specific structural requirements for productive binding to BuChE. nih.govacs.org Only by carefully selecting 5-ester groups that fulfill the binding requirements of the enzyme can the ability to release aspirin be maintained. nih.govacs.org

Modulating Selectivity for Cholinesterase Enzymes (e.g., BuChE vs. AChE)

Mechanisms of Enzyme Inhibition by Isosorbide-Based Carbamates (Pseudoirreversible Inhibition)

While isosorbide diaspirinates act as prodrug substrates for BuChE, the related isosorbide-2-carbamate analogs function as potent inhibitors of the enzyme. acs.orgnih.gov The mechanism of inhibition for these carbamates is characterized as time-dependent, competitive, and slowly reversible, which is indicative of active site carbamylation. researchgate.netacs.orgnih.gov This type of inhibition is often termed "pseudoirreversible." nih.govbohrium.com

The mechanism is analogous to the hydrolysis of acetylcholine (B1216132) by the enzyme. bohrium.com The carbamate inhibitor, guided by its isosorbide scaffold, binds to the enzyme's active site. bohrium.com The catalytic serine (Ser198) then attacks the carbonyl carbon of the carbamate moiety. This results in the transfer of the carbamate group to the serine residue, forming a stable, covalent carbamoyl-enzyme intermediate and releasing the isosorbide "leaving group." nih.govnih.gov

This carbamoylated enzyme is catalytically inactive. nih.gov The inhibition is described as pseudoirreversible because, unlike the very rapid hydrolysis of the acetylated enzyme intermediate formed with acetylcholine, the carbamoylated enzyme is hydrolyzed very slowly, over a period of hours. nih.gov This slow decarbamylation process eventually regenerates the active enzyme, but the prolonged inactivation period allows for a sustained inhibitory effect. nih.gov Kinetic studies monitoring enzyme activity over time after exposure to an isosorbide-based carbamate show a time- and concentration-dependent decay in enzyme activity, which is characteristic of this pseudoirreversible, covalent inhibition mechanism. mdpi.com

Preclinical Investigations of Isosorbide 2,5 Diaspirinate in in Vitro and Animal Models

In vitro Pharmacological Studies

Platelet Aggregation Inhibition in Washed Platelets and Platelet-Rich Plasma

In vitro studies have been conducted to determine the direct effects of Isosorbide-2,5-diaspirinate (ISDA) on platelet aggregation. These assays are crucial for understanding the compound's intrinsic anti-platelet activity before it undergoes metabolic changes in a living organism.

Research has shown that ISDA inhibits platelet aggregation induced by arachidonic acid in human platelet-rich plasma. One study reported an IC50 value—the concentration required to inhibit 50% of the aggregation response—of 85 µM for ISDA. google.com In the same study, aspirin (B1665792) demonstrated a significantly more potent IC50 value of 5 µM. google.com This suggests that, while ISDA does possess direct anti-platelet properties, it is less potent than aspirin in its unmetabolized form. The inhibition of arachidonic acid-induced aggregation points to an effect on the cyclooxygenase pathway within the platelets. researchgate.net Further research has confirmed that various isosorbide-based aspirin prodrugs are potent inhibitors of platelet aggregation. researchgate.net

Table 1: Comparative In Vitro Platelet Aggregation Inhibition

| Compound | Assay Condition | IC50 Value |

|---|---|---|

| This compound | Human platelet-rich plasma (Arachidonic Acid-Induced) | 85 µM google.com |

| Aspirin | Human platelet-rich plasma (Arachidonic Acid-Induced) | 5 µM google.com |

Cyclooxygenase (COX-1) Activity Modulation Studies

The primary mechanism by which aspirin and related compounds exert their anti-platelet effects is through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. nih.gov This enzyme is responsible for the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. researchgate.net

The pharmacological activity of this compound is fundamentally linked to its role as a prodrug of aspirin. researchgate.net In biological systems, particularly in human plasma, ISDA undergoes hydrolysis. researchgate.net This process leads to a complex series of metabolites, but critically results in the release of aspirin. researchgate.net The released aspirin is then able to exert its characteristic irreversible inhibition of COX-1 by acetylating a serine residue in the enzyme's active site. nih.gov

Studies have examined the biochemical effects of ISDA on the COX-1 thromboxane synthase pathway, confirming that its mechanism of action is consistent with that of aspirin. While direct IC50 values for the inhibition of the isolated COX-1 enzyme by the intact this compound molecule are not extensively detailed in the reviewed literature, its effect is understood to be mediated through its conversion to aspirin. The design of ISDA as a prodrug is intended to deliver aspirin effectively, thereby modulating COX-1 activity. researchgate.net

In vivo Animal Model Studies

Analysis of Thromboxane Synthesis Inhibition in Canine Models

Canine models have been instrumental in evaluating the in vivo efficacy of this compound. A key marker for the anti-platelet effect of aspirin-like compounds is the inhibition of thromboxane A2 synthesis, which is measured by its stable metabolite, thromboxane B2 (TXB2).

In a study involving beagle dogs, a single oral dose of this compound (2 mg/kg) was shown to have a profound effect on thromboxane synthesis. researchgate.net The administration of ISDA led to a significant reduction in serum TXB2 levels, with an inhibition of over 90% observed at 12 and 24 hours post-dosing. researchgate.net This demonstrates a potent and sustained inhibition of COX-1 activity in a living system. researchgate.netpublicationslist.org Notably, the study found that ISDA produced a more marked depression of post-clotting TXB2 levels compared to an equivalent dose of aspirin. researchgate.net

Table 2: Inhibition of Serum Thromboxane B2 (TXB2) in Canine Models

| Compound (Dose) | Time Post-Dosing | % Inhibition of Serum TXB2 |

|---|---|---|

| This compound (2 mg/kg) | 12 hours | >90% researchgate.net |

| This compound (2 mg/kg) | 24 hours | >90% researchgate.net |

Assessment of Aspirin-Like Pharmacological Hallmarks in Animal Models

Beyond thromboxane synthesis, studies have assessed other pharmacological hallmarks characteristic of aspirin in animal models treated with this compound. A primary hallmark of aspirin's action is the persistent inhibition of platelet aggregation induced by arachidonic acid, which directly reflects COX-1 inhibition.

In canine studies, the administration of ISDA was associated with a persistent inhibition of arachidonic acid-induced platelet aggregation. researchgate.netpublicationslist.org This finding confirms that ISDA effectively delivers on its intended aspirin-like activity in vivo. The sustained anti-platelet effect observed in dogs is characteristic of the release of aspirin from the prodrug. researchgate.net These aspirin-like effects on platelet function, demonstrated following oral administration, indicate that the compound is successfully metabolized to release active aspirin. researchgate.net

Comparative Efficacy in Platelet Function Studies in Animal Models

Comparative studies in animal models have been performed to benchmark the efficacy of this compound against aspirin. These studies have evaluated its effects on platelet function using various agonists to induce aggregation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aspirin |

| Arachidonic acid |

| Thromboxane A2 |

| Thromboxane B2 |

| Isosorbide-2-aspirinate-5-salicylate |

| ADP |

| Collagen |

Mechanistic Insights from Preclinical Animal Studies on Prodrug Metabolism and Pharmacodynamics

This compound (ISDA) is a prodrug designed to deliver aspirin systemically. Preclinical investigations using in vitro human plasma and animal models have provided critical insights into its unique metabolic activation and subsequent pharmacodynamic effects. The primary challenge in developing aspirin prodrugs is preventing the premature hydrolysis of the therapeutic acetyl group, which would release salicylic (B10762653) acid derivatives rather than active aspirin. nih.govacs.org ISDA's design overcomes this by undergoing a specific, enzyme-mediated metabolic conversion.

Studies conducted in human plasma solutions reveal that ISDA follows a distinct hydrolysis pattern. nih.govacs.org The process begins with the rapid hydrolysis of one of the ester linkages, leading to the formation of a key intermediate metabolite, isosorbide-2-aspirinate-5-salicylate. nih.govacs.orgacs.org This metabolite is crucial as it serves as the direct precursor to aspirin. The conversion of isosorbide-2-aspirinate-5-salicylate into aspirin is catalyzed almost completely by a specific plasma enzyme, butyrylcholinesterase (BChE). nih.govacs.org This enzymatic step is highly efficient and ensures the liberation of pharmacologically active aspirin, making ISDA a successful "true" aspirin prodrug. nih.gov The metabolic pathway effectively preserves the acetyl group essential for aspirin's mechanism of action.

In vitro kinetic studies have quantified the rate of this conversion. When incubated in 30% human plasma solution, ISDA has a half-life of only 1.1 minutes and liberates approximately 61% of the initial ester concentration as aspirin. nih.gov The central role of butyrylcholinesterase is further highlighted by experiments with the purified human enzyme, which efficiently catalyzes the release of aspirin from ISDA. nih.gov In contrast, other enzymes like carboxyl esterase also hydrolyze ISDA but are less significant in the productive pathway to aspirin. nih.gov

The pharmacodynamic consequences of this metabolic activation have been demonstrated in animal models. A study in beagle dogs showed that a single oral dose of ISDA produced clear aspirin-like effects. nih.gov Administration of the prodrug led to a significant and persistent inhibition of arachidonic acid-induced platelet aggregation. nih.gov Furthermore, it caused a marked depression of ex vivo serum thromboxane B2 (TXB2) production, with levels reduced by over 90% at 12 and 24 hours post-administration. nih.gov The inhibition of platelet aggregation and TXB2 synthesis are hallmark pharmacodynamic effects of aspirin, resulting from the acetylation and irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. These in vivo findings confirm that the metabolic release of aspirin from ISDA translates into the expected therapeutic activity. nih.gov

Table 1: Hydrolysis of this compound (ISDA) in Human Plasma

| Medium (pH 7.4, 37°C) | Half-life (t½) | Aspirin Liberated (%) |

|---|---|---|

| 30% Human Plasma Solution | 1.1 min | 61% |

Data sourced from hydrolysis kinetic studies. nih.gov

Table 2: Enzymatic Hydrolysis of this compound (ISDA)

| Enzyme | Half-life (t½) | Aspirin Liberated (%) |

|---|---|---|

| Purified Human Serum Butyrylcholinesterase | 9.4 min | 55% |

| Carboxyl Esterase | 31.5 min | - |

| Human Serum Albumin | 603 min | - |

Data from in vitro studies with purified enzymes at pH 7.4 and 37°C. nih.gov

Table 3: Pharmacodynamic Effects of this compound in Beagle Dogs

| Pharmacodynamic Marker | Observation | Implication |

|---|---|---|

| Arachidonic Acid-Induced Platelet Aggregation | Persistent Inhibition | Aspirin-like activity |

| Serum Thromboxane B2 (TXB2) Production | >90% reduction at 12 and 24 hours | Inhibition of COX-1 activity |

Findings from a single oral dose study. nih.gov

Theoretical Frameworks and Future Research Perspectives

Theoretical Foundations of Aspirin (B1665792) Prodrug Design Exemplified by Isosorbide-2,5-diaspirinate

The design of a successful aspirin prodrug is a significant challenge in medicinal chemistry. acs.org The primary goal is to create a derivative that can bypass the gastrointestinal tract intact, thus reducing local toxicity, and then release the active aspirin molecule systemically. researchgate.netnih.gov A major hurdle in this endeavor is the inherent instability of aspirin's ester linkage. acs.orgnih.gov Esterification of aspirin's carboxylic acid group often makes the acetyl group more susceptible to hydrolysis by plasma esterases, leading to the premature formation of salicylic (B10762653) acid derivatives rather than the desired aspirin. acs.orgnih.gov

This compound (ISDA) represents a breakthrough in overcoming this challenge. acs.orgnih.gov ISDA is a diester of isosorbide (B1672297), a stable, non-toxic, and biocompatible sugar derivative. researchgate.netnih.gov The key to its success lies in its unique hydrolysis pattern in human plasma. acs.orgnih.gov ISDA is initially hydrolyzed to form an intermediate metabolite, isosorbide-2-aspirinate-5-salicylate. acs.orgnih.gov This intermediate is then almost completely converted to aspirin by human plasma butyrylcholinesterase (BuChE). acs.orgnih.gov This specific and efficient interaction with BuChE is crucial for its function as a true aspirin prodrug. acs.org The 5-salicylate ester of the intermediate metabolite is critical for productive binding to BuChE, which facilitates the release of aspirin. acs.org In contrast, the isomeric isosorbide-2-salicylate-5-aspirinate is not an effective aspirin prodrug. acs.org

The hydrolysis of ISDA is rapid, with a half-life of 1.1 minutes in 30% human plasma solution, liberating approximately 61% aspirin relative to the initial concentration. nih.gov This demonstrates the efficiency of the enzymatic conversion. The stability of ISDA across various pH ranges is another advantageous property for its potential as an orally administered drug.

Potential for Isosorbide-Based Compounds in Novel Therapeutic Strategies Beyond Traditional Aspirin Applications

The isosorbide scaffold offers a versatile platform for developing novel therapeutic agents that go beyond the traditional applications of aspirin. nih.gov Its favorable properties, such as high water solubility, stability, and non-toxicity, make it an attractive carrier for various active moieties. nih.gov

Exploration of BuChE Inhibition as a Therapeutic Strategy (e.g., for Adiposity Regulation)

Butyrylcholinesterase (BuChE) is an enzyme involved in various physiological processes, including drug metabolism and lipid regulation. acs.org Notably, serum BuChE activity has been positively correlated with obesity, cardiovascular disease, and type II diabetes mellitus. acs.org This suggests that inhibiting BuChE could be a viable therapeutic strategy for managing these conditions. acs.org

Isosorbide-based compounds have shown promise as selective inhibitors of BuChE. acs.org For instance, isosorbide-2-carbamate-5-esters are potent and selective inhibitors of BuChE over the related enzyme acetylcholinesterase (AChE). acs.org By integrating a salicylate (B1505791) group into the carbamate (B1207046) design, researchers have created isosorbide-2-benzyl carbamate-5-salicylate, a highly potent (150 pM) and selective inhibitor of human BuChE. acs.org This high potency is attributed to the interaction of the salicylate group with the peripheral anionic site (PAS) of BuChE. acs.org The potential to regulate adiposity through BuChE inhibition opens up new avenues for the therapeutic use of isosorbide-based compounds. acs.org

Design of Dual-Acting Prodrugs Releasing Multiple Active Moieties

The isosorbide framework can be utilized to design dual-acting prodrugs that release two or more different therapeutic agents. This approach can offer synergistic effects or a broader spectrum of activity. For example, researchers have successfully incorporated nitric oxide (NO)-releasing groups into isosorbide-based aspirin prodrugs. nih.gov These compounds are designed to release both aspirin and NO, which may provide enhanced anti-platelet effects and potentially reduce the gastric toxicity associated with aspirin. nih.gov

Another example is the development of a prodrug, isosorbide-5-nicotinate-2-aspirinate (ST0702), which releases niacin and aspirin. researchgate.net This dual-acting compound has shown potential in lowering LDL-C and apoB levels in preclinical studies. researchgate.net The design of such mutual prodrugs, where two drugs are linked together, is a promising strategy for developing new therapies with improved efficacy and safety profiles. nih.gov

Advanced Methodologies in Preclinical Drug Discovery and Development

The development of new drugs is a long and costly process, with a high failure rate in clinical trials. criver.com Advanced methodologies are being increasingly employed to de-risk and streamline preclinical drug development.

Application of In Silico Modeling and Computational Chemistry in Prodrug Design

In silico modeling and computational chemistry have become indispensable tools in modern drug design, including the development of prodrugs. researchgate.netresearchgate.net These methods allow researchers to predict the physicochemical properties, metabolic stability, and potential efficacy of new compounds before they are synthesized in the laboratory. researchgate.netexo-ricerca.it

Computational approaches, such as Density Functional Theory (DFT) and molecular mechanics, can be used to understand the mechanisms of chemical reactions involved in prodrug activation. researchgate.netresearchgate.net For instance, modeling studies have been used to understand the hydrolysis pattern of this compound and the specific interactions with BuChE that lead to aspirin release. acs.org These computational tools enable the rational design of prodrugs with desired release kinetics and targeting capabilities. researchgate.netexo-ricerca.it

Utilization of New Approach Methodologies (NAMs) in Early-Stage Research

New Approach Methodologies (NAMs) are a collection of non-animal testing methods that are transforming preclinical safety and efficacy assessment. axionbiosystems.commckinsey.com These methodologies include in vitro human-based systems like organoids and organs-on-a-chip, as well as in silico computational models. mckinsey.com

NAMs offer several advantages over traditional animal testing, including the use of human-relevant cells and tissues, which can provide more accurate predictions of human responses. criver.comaxionbiosystems.com They are also generally faster and more cost-effective. axionbiosystems.commva.org The FDA Modernization Act 2.0, signed in 2022, removed the mandate for animal testing for new drug applications, encouraging the use of validated NAMs. mckinsey.com Regulatory bodies like the FDA and the European Medicines Agency (EMA) are increasingly accepting NAMs in regulatory submissions, which is expected to accelerate drug development and reduce the reliance on animal models. axionbiosystems.comeuropa.eu The integration of NAMs in early-stage research can help to identify promising drug candidates and "fail faster" with compounds that are likely to be unsafe or ineffective, ultimately leading to more efficient and ethical drug development. axionbiosystems.com

Future Directions in the Synthesis of Isosorbide Derivatives for Pharmaceutical Applications

The development of novel synthetic methodologies for isosorbide derivatives is a dynamic area of research, driven by the demand for more efficient, selective, and sustainable processes in the pharmaceutical industry. Future advancements are centered on overcoming the inherent challenges of selectively functionalizing isosorbide's two distinct secondary hydroxyl groups (a sterically hindered endo-5-OH and a more accessible exo-2-OH). Key research trajectories include the adoption of green chemistry principles, the application of biocatalysis, the development of innovative catalytic systems, and the synthesis of advanced polymers for drug delivery.

A primary focus is the integration of green chemistry to create safer and more environmentally benign synthetic routes. nih.gov A significant advancement in this area is the use of dimethyl carbonate (DMC) as a nontoxic reagent and solvent, replacing hazardous compounds like phosgene, dimethyl sulfate (B86663) (DMS), and methyl halides. conicet.gov.ar Research has demonstrated that DMC can be used for both methylation to produce dimethyl isosorbide (DMI) and for methoxycarbonylation to yield isosorbide bis(methyl carbonate), a versatile building block for other polymers. conicet.gov.artandfonline.com The reaction conditions, particularly the choice of base, can be tuned to favor either methylation or carboxymethylation pathways. conicet.gov.arscienceopen.com This approach not only improves the safety profile of the synthesis but also utilizes a biodegradable and eco-friendly reagent. tandfonline.com

Enzymatic synthesis represents a powerful tool for achieving the high regioselectivity required for pharmaceutical intermediates. google.com The use of immobilized lipases, such as Novozym 435 or lipase (B570770) from Pseudomonas fluorescens, has been shown to produce specific monoesters with exceptional selectivity and high yields. google.comlookchem.com For instance, the enzymatic hydrolysis or alcoholysis of isosorbide-2,5-diacetate can yield isosorbide-2-acetate, a key intermediate for isosorbide-5-mononitrate, with excellent regioselectivity (>99.5% d.e.) and yield (~92%). lookchem.comcolab.ws Similarly, lipase-catalyzed esterification of isosorbide with vinyl acetate (B1210297) can selectively produce isosorbide-5-acetate. google.com Future work in this area aims to broaden the screening of enzymes, optimize processes for industrial-scale production, and demonstrate enzyme recyclability to enhance economic viability. lookchem.comresearchgate.net

Innovative catalytic systems are being explored to achieve controlled, regiodivergent synthesis, which has traditionally been a significant hurdle. N-heterocyclic carbene (NHC) catalysis has emerged as a promising strategy for the regioselective monoesterification of isosorbide at either the endo or exo hydroxyl group. acs.org This method uses mild aldehydes as acylating agents under oxidative conditions, and the selectivity can be influenced by the stereoelectronic features of the acyl azolium salt intermediate formed during the reaction. acs.org The development of polymer-supported NHC catalysts further enhances the potential for industrial application by enabling use in continuous-flow packed-bed reactors, which can operate with long-term stability. acs.org

Process intensification techniques are also a key future direction. Microwave-assisted polycondensation has been shown to dramatically accelerate the synthesis of isosorbide-based poly(ether-ester)s. aphrc.org This method can reduce reaction times to mere minutes while achieving high yields (up to 95%) and producing polymers with significant molecular weights. aphrc.org Such rapid synthesis is a substantial improvement over conventional methods that require much longer reaction times. aphrc.org

Finally, a major frontier is the synthesis of novel isosorbide-based polymers designed for advanced pharmaceutical applications, particularly in drug delivery. ull.esnih.gov Researchers are designing and synthesizing derivatives like isosorbide dimethacrylate to act as bio-based cross-linkers in resins. mdpi.com These efforts are aimed at creating new materials such as thermoresponsive hydrogels and in situ forming implants (ISFI) for controlled drug release. ull.esnih.gov Studies on poly(isosorbide succinate)-based formulations have shown promise for creating injectable systems that form a solid depot at the injection site, allowing for modulated drug release over several weeks. nih.gov Future research will focus on fine-tuning the properties of these polymers to control drug release kinetics and ensure biocompatibility for applications in areas like oncology and local therapies. ull.esnih.gov

The table below summarizes emerging synthetic strategies and their future outlook.

| Synthetic Strategy | Key Advantage(s) | Pharmaceutical Application Focus | Future Research Goal |

| Green Chemistry (e.g., DMC) | Avoids toxic reagents (phosgene, DMS); uses biodegradable solvents. conicet.gov.artandfonline.com | Synthesis of green solvents (DMI) and polymer precursors (dicarboxymethyl isosorbide). scienceopen.com | Optimization for large-scale production; exploring other green reagents and solvent systems. |

| Enzymatic Synthesis (Biocatalysis) | Extremely high regioselectivity; high yields; mild reaction conditions. google.comlookchem.com | Production of isomerically pure intermediates like isosorbide-2-acetate and isosorbide-5-mononitrate. google.comlookchem.com | Broader enzyme screening; process scaling and catalyst recycling for industrial use. lookchem.comresearchgate.net |

| N-Heterocyclic Carbene (NHC) Catalysis | Enables regiodivergent synthesis (selective acylation at endo or exo position). acs.org | Controlled synthesis of specific monoesters as precursors for various active pharmaceutical ingredients (APIs). acs.org | Development of more robust and recyclable heterogeneous NHC catalysts for continuous flow systems. acs.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; high yields and molecular weights. aphrc.org | Rapid production of poly(ether-ester)s for use in biomedical devices and materials. aphrc.org | Application to a wider range of isosorbide-based polymerizations and derivative syntheses. |

| Advanced Polymer Synthesis | Creation of novel biocompatible materials with tunable properties. ull.esacs.org | Development of controlled drug delivery systems (hydrogels, implants) and biocompatible materials. ull.esnih.gov | Fine-tuning of polymer structures to control degradation rates and drug release profiles. ull.es |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isosorbide-2,5-diaspirinate, and what are their respective yield optimization challenges?

- Methodological Answer : The synthesis typically involves esterification of isosorbide with aspirin derivatives under reflux conditions using acid catalysts (e.g., sulfuric acid). Yield optimization requires careful control of reaction stoichiometry, temperature (80–100°C), and catalyst concentration. Impurities often arise from incomplete esterification or side reactions; purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor reaction progress using TLC (Rf = 0.5 in 1:1 ethyl acetate/hexane) and confirm purity via melting point analysis (literature comparison) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl peaks (~1750 cm⁻¹) and hydroxyl group absence.

- ¹H/¹³C NMR : Identify proton environments (e.g., isosorbide backbone at δ 4.5–5.5 ppm) and ester linkages.

- HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area under the curve).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 454.3.

Cross-validate results with pharmacopeial standards for aspirin derivatives to ensure reproducibility .

Q. How does pH variation affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies across pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological buffer). Use UV-Vis spectrophotometry (λ = 270 nm) to track degradation kinetics. Hydrolysis of ester bonds dominates at acidic pH, while alkaline conditions may induce aspirin moiety degradation. Data analysis should employ first-order kinetic models to calculate half-life (t₁/₂) and Arrhenius parameters for shelf-life prediction .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

- Methodological Answer :

- Dose Selection : Use allometric scaling from preclinical models (e.g., rodents to humans) based on body surface area.

- Sampling Intervals : Optimize blood/plasma sampling times to capture absorption (Tₘₐₓ ≈ 2–4 hr) and elimination phases.

- Analytical Validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity (LOQ < 1 ng/mL) and specificity.

- PK-PD Modeling : Link plasma concentration-time profiles to pharmacological endpoints (e.g., platelet aggregation inhibition) using compartmental models (e.g., NONMEM). Address interspecies variability via covariance analysis .

Q. How can researchers resolve contradictions between in vitro efficacy data and in vivo toxicity profiles for this compound?

- Methodological Answer :

- Mechanistic Studies : Compare metabolic pathways in hepatic microsomes (in vitro) versus whole-animal models (in vivo). Use CYP450 inhibition assays to identify enzyme-mediated toxicity.

- Dose-Response Analysis : Reconcile discrepancies by normalizing in vitro IC₅₀ values to in vivo plasma Cₘₐₓ.

- Toxicogenomics : Apply RNA-seq to identify off-target gene expression changes in critical organs (e.g., liver, kidneys).

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational modeling approaches are validated for predicting the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict interactions with COX-1/2 enzymes (PDB IDs: 1EQG, 5KIR).

- QSAR Models : Train on aspirin derivatives’ datasets to predict hepatic clearance (CLH) and volume of distribution (Vd).

- MD Simulations : Analyze ester bond stability in aqueous/lipid bilayer environments (GROMACS, CHARMM force fields).

Validate predictions against in vitro microsomal stability data and publish raw datasets in repositories like Dryad for transparency .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer :

- Detailed Metadata : Report catalyst lot numbers, solvent purity grades, and equipment calibration records.

- Statistical Rigor : Specify sample sizes (n ≥ 3 biological replicates), ANOVA post-hoc tests, and outlier exclusion criteria.

- Data Sharing : Deposit raw chromatograms, NMR spectra, and kinetic datasets in figshare or institutional repositories with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.